molecular formula C18H16ClNO4 B2620856 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-59-3

7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2620856
CAS No.: 1396854-59-3
M. Wt: 345.78
InChI Key: IQHQEKBPFJNKMI-UHFFFAOYSA-N
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Description

7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxin ring fused with a benzoxazepinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Construction of the Benzoxazepinone Core: This involves the condensation of the benzodioxin intermediate with chloroacetyl chloride, followed by cyclization with an amine to form the benzoxazepinone ring.

    Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: shares structural similarities with other benzoxazepinone derivatives and benzodioxin-containing compounds.

Uniqueness

  • The unique combination of the benzodioxin and benzoxazepinone rings in this compound distinguishes it from other similar compounds. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in related compounds.

Properties

IUPAC Name

7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-11-18(21)20(10-12-8-13(19)2-4-15(12)24-11)14-3-5-16-17(9-14)23-7-6-22-16/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHQEKBPFJNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Cl)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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